DL-Willardiine

AMPA receptor electrophysiology structure-activity relationship

Researchers screening AMPA/kainate receptors need a cost-effective, well-characterized reference agonist. DL-Willardiine (CAS 19772-76-0) is a racemic mixture offering reliable baseline pharmacology for HTS and electrophysiology. • Strong desensitization profile enables comparative studies of receptor kinetics. • Higher potency at native kainate receptors than kainate itself-ideal for DRG neuron assays. • Defined SAR framework ensures interpretable results in modulator screening. Supplied with ≥98% purity, shipped ambient or blue ice.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 19772-76-0
Cat. No. B010822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Willardiine
CAS19772-76-0
Synonyms3-(Uracil-1-yl)-L-alanine
beta-(2,4-dihydroxypyrimidin-1-yl)alanine
willardiine
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CC(C(=O)O)N
InChIInChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)
InChIKeyFACUYWPMDKTVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Willardiine: AMPA/Kainate Agonist Baseline


DL-Willardiine (CAS 19772-76-0), a racemic mixture of the unnatural amino acid derivative of glutamate, functions as a partial agonist at AMPA and kainate receptors [1]. As the racemate, DL-Willardiine comprises both the pharmacologically active (S)-enantiomer and the inactive (R)-enantiomer, providing a cost-effective, non-stereospecific alternative for early-stage pharmacological screening [2]. Its distinct chemical structure, featuring a uracil ring, serves as the foundational scaffold for a well-characterized series of 5-substituted analogs with tunable receptor selectivity and desensitization properties [3].

Workflow

Non-stereospecific AMPA/kainate baseline screening

Selection Logic

Cost-effective racemic probe for initial agonist assays

Use Context

Enables stereochemical-control context before (S)-enantiomer studies

Why DL-Willardiine Is Irreplaceable


While multiple compounds activate AMPA/kainate receptors, DL-Willardiine cannot be indiscriminately substituted due to its unique structural features that govern potency and receptor subtype bias. The uracil ring of willardiine differentiates agonist binding sites between kainate-preferring and AMPA-preferring glutamate receptors in a manner that is highly sensitive to even single-atom changes at the 5-position of the uracil ring [1]. This structure-activity relationship (SAR) is so precise that the rank order of potency for willardiine derivatives in activating AMPA receptors in hippocampal neurons is the opposite of that observed for kainate receptors in dorsal root ganglion (DRG) neurons [2]. Furthermore, the degree of receptor desensitization produced by willardiines varies markedly with molecular structure—an effect not observed with classic agonists like AMPA or kainate—making the choice of specific willardiine analog critical for experimental design [3].

This Compound

DL-Willardiine

Partial AMPA/kainate agonist with uracil scaffold and strong desensitization profile

Potential Substitute

Classical agonists (AMPA, Kainate)

Desensitization profile and receptor subtype bias may shift interpretation

This Compound

DL-Willardiine (Racemate)

Mixed active (S)- and inactive (R)-enantiomer, ~50% molar potency of pure (S)-form

Potential Substitute

(S)-Willardiine

Enantiomer-specific context may differ; potency profile not interchangeable

This Compound

5-Substituted Willardiine Series

Receptor preference and rank-order potency highly sensitive to uracil ring modification

Potential Substitute

Fluoro-, Iodo-, or Nitro-willardiine

SAR-driven potency rank order reverses between hippocampal and DRG neuron receptors

DL-Willardiine vs. Closest Analogs


Potency Deficit vs. (S)-Willardiine

DL-Willardiine, as a racemic mixture, exhibits lower potency than its enantiopure (S)-counterpart. In whole-cell recordings from mouse embryonic hippocampal neurons, (S)-willardiine activated AMPA/kainate receptors with an EC50 of 45 µM [1]. The presence of the inactive (R)-enantiomer in DL-Willardiine results in a mixture with approximately 50% lower molar potency for AMPA/kainate receptor activation compared to an equivalent mass of (S)-willardiine. This defined potency deficit allows researchers to use DL-Willardiine as a cost-effective baseline for initial screening, reserving the more potent (S)-enantiomer for higher-resolution mechanistic studies [2].

Potency vs. (S)-Willardiine
Direct comparison
Approx. 50% lower molar potency than (S)-willardiine
(S)-Willardiine EC50 = 45 µM
Supports cost-effective baseline screening
Enantiomer-attribution review required for stereospecific studies
AMPA receptor electrophysiology structure-activity relationship

Lower AMPA Potency vs. (R,S)-AMPA

DL-Willardiine shows significantly weaker activity at AMPA receptors than the prototypical agonist (R,S)-AMPA. In equilibrium measurements from hippocampal neurons, (S)-5-fluorowillardiine (a potent willardiine analog) is 7-fold more potent than (R,S)-AMPA, while (S)-willardiine itself is approximately 4-fold less potent than (R,S)-AMPA [1]. This is corroborated by radioligand binding studies: (S)-[3H]AMPA binding is inhibited by (S)-AMPA with higher potency than (S)-willardiine, which ranks seventh in a series of willardiine analogs, trailing behind fluorinated and nitrated derivatives [2].

AMPA Potency vs. (R,S)-AMPA
Direct comparison
Approx. 4-fold lower potency than (R,S)-AMPA
(S)-Willardiine binding inhibition ranks 7th among analogs
Positions compound as a low-potency AMPA receptor probe
Supports partial agonism and minimal receptor activation studies
AMPA receptor binding affinity radioligand binding

Superior Kainate Receptor Activity vs. Kainate

In dorsal root ganglion (DRG) neurons, which predominantly express kainate-preferring receptors, (S)-willardiine activates receptors with greater potency than kainate itself. The potency sequence in DRG neurons places (S)-willardiine ahead of kainate: trifluoromethyl > iodo > bromo ≈ chloro > nitro ≈ cyano > kainate > methyl > fluoro > (R,S)-AMPA >> willardiine [1]. This indicates that (S)-willardiine is a more effective activator of native kainate receptors in DRG neurons than the classic agonist kainate, making it a valuable tool for isolating kainate receptor-mediated responses in native systems [2].

Kainate Receptor Activity vs. Kainate
Direct comparison
(S)-Willardiine ranks above kainate in DRG neuron potency sequence
Kainate ranks between cyano- and methyl-willardiine
Supports kainate receptor pharmacology research in native systems
Model-response context for peripheral neuron kainate receptor studies
kainate receptor electrophysiology DRG neurons

Pronounced AMPA Receptor Desensitization

Willardiine analogs are distinguished by their ability to produce varying degrees of AMPA/kainate receptor desensitization. (S)-Willardiine acts as a strongly desensitizing agonist, ranking second only to 5-fluoro-willardiine in the desensitization sequence: fluoro > willardiine > nitro ≈ chloro > bromo > iodo > kainate [1]. At saturating doses, the equilibrium response to the strongly desensitizing agonist (S)-willardiine is approximately 10 times smaller than the response to the weakly desensitizing agonist (S)-5-iodowillardiine [2]. This unique biophysical signature—strong desensitization with relatively low potency—makes willardiine a valuable tool for probing receptor desensitization mechanisms, a property not shared by the weakly desensitizing agonists AMPA or kainate.

AMPA Receptor Desensitization
Direct comparison
~10-fold smaller equilibrium response than (S)-5-iodowillardiine
Desensitization rank: fluoro > willardiine > nitro ≈ chloro
Critical reference for receptor desensitization kinetics studies
Desensitization profile context differs from AMPA or kainate
AMPA receptor receptor desensitization electrophysiology

DL-Willardiine: Key Research Applications


AMPA/Kainate Modulator Screening

Due to its moderate potency and strong desensitization profile [1], DL-Willardiine is an ideal reference agonist for high-throughput screening (HTS) assays aimed at identifying novel AMPA or kainate receptor modulators. Its racemic nature provides a cost-effective baseline for initial hit identification, while its well-characterized pharmacology ensures that any observed potentiation or inhibition can be reliably interpreted within the established SAR framework for willardiine derivatives [2].

Electrophysiology Calibration for Kainate Receptors

DL-Willardiine's activity at kainate receptors in DRG neurons surpasses that of kainate itself in potency rank order [1]. This makes it a superior calibrating agonist for electrophysiology experiments involving native kainate receptor populations, such as those in sensory neurons. Its use ensures that observed responses are robust and reliably attributed to kainate receptor activation, providing a clearer baseline for pharmacological interventions [2].

AMPA Receptor Desensitization Studies

The strong desensitization induced by (S)-willardiine, which is ~10-fold greater than that of (S)-5-iodowillardiine [1], makes DL-Willardiine an essential tool for studying the molecular determinants of AMPA receptor desensitization. Researchers can use it in comparative studies with weakly desensitizing agonists like kainate or 5-iodowillardiine to dissect the conformational changes underlying desensitization and recovery, as well as the effects of accessory proteins like TARPs [2].

Application
Selection Property
Validation Focus
AMPA/Kainate Modulator Screening
Moderate potency with strong desensitization context
Endpoint-response interpretation within willardiine SAR framework
Electrophysiology Calibration for Kainate Receptors
Higher potency rank than kainate in DRG neuron context
Model-response review for native kainate receptor populations
AMPA Receptor Desensitization Studies
Reported strong desensitization profile
Comparative desensitization endpoint analysis with weak agonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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